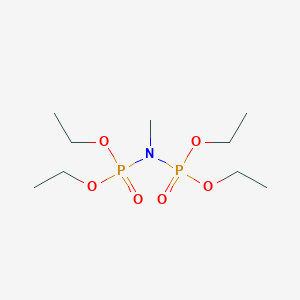
Tetraethyl methylimidodiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl methylimidodiphosphate is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl methylimidodiphosphate typically involves the reaction of diethyl phosphite with sodium ethoxide to form sodium diethyl ester phosphite. This intermediate then undergoes a substitution reaction with dichloromethane to yield this compound . The reaction conditions are generally mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of sodium ethoxide and dichloromethane in the presence of diethyl phosphite is optimized for efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Tetraethyl methylimidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive phosphorus and ethyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenated solvents like dichloromethane are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
科学的研究の応用
Tetraethyl methylimidodiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of tetraethyl methylimidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
- Tetraethyl orthosilicate
- Tetraethyllead
- Tetraethylammonium
Comparison: Tetraethyl methylimidodiphosphate is unique due to its specific structure and reactivity. Unlike tetraethyl orthosilicate, which is primarily used in materials science, this compound has broader applications in chemistry and biology. Compared to tetraethyllead, which is known for its toxicity, this compound is relatively safer and more versatile. Tetraethylammonium, on the other hand, is mainly used in pharmacological research, whereas this compound has diverse industrial applications .
特性
CAS番号 |
13294-09-2 |
|---|---|
分子式 |
C9H23NO6P2 |
分子量 |
303.23 g/mol |
IUPAC名 |
N,N-bis(diethoxyphosphoryl)methanamine |
InChI |
InChI=1S/C9H23NO6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h6-9H2,1-5H3 |
InChIキー |
MDQADPHHXGZFHK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N(C)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
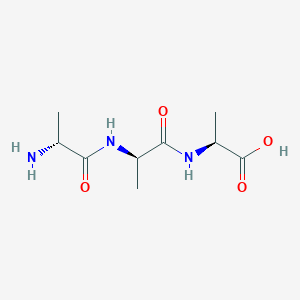
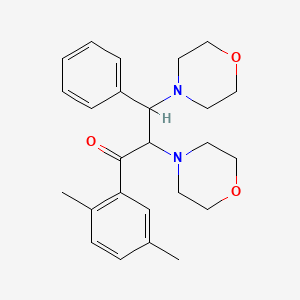
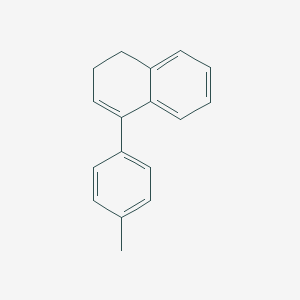
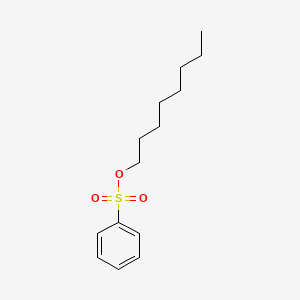
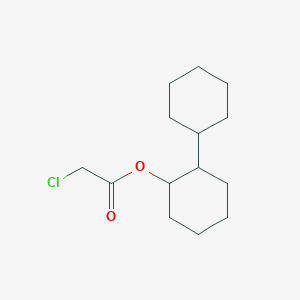
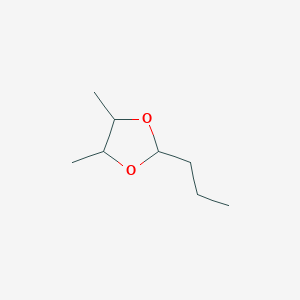


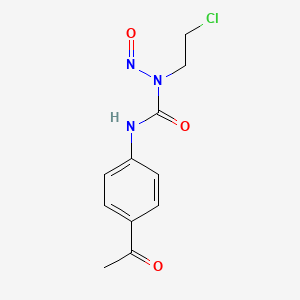

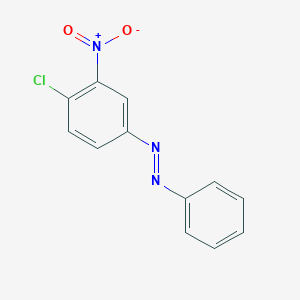
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)

